Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a propanoate ester group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . Another method involves the reaction of 1,3-diketones with hydrazine, followed by esterification to introduce the propanoate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazoles.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate enzymatic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A structurally related compound with similar reactivity and applications.
1-Methyl-3,5-diphenylpyrazole: Another pyrazole derivative with distinct biological activities.
4,5-Dihydro-1H-pyrazole: A reduced form of pyrazole with different chemical properties
Uniqueness
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate ester group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.
Overview of the Compound
Chemical Properties:
Property | Value |
---|---|
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate |
InChI Key | DLASKGZCLCGVSN-UHFFFAOYSA-N |
This compound contains a pyrazole ring with methyl substitutions and a propanoate ester group, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may act as an inhibitor or activator of various enzymatic pathways, leading to a range of biological effects .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antibiotic adjuvant. In studies involving various bacterial strains, this compound demonstrated promising results in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown potential in inhibiting inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest it could be developed further for therapeutic use .
Other Pharmacological Activities
Apart from antimicrobial and anti-inflammatory effects, this compound has been explored for various other pharmacological activities:
- Antidiabetic Activity: Preliminary studies suggest that certain pyrazole derivatives possess antidiabetic properties by inhibiting α-glucosidase activity .
- Anticancer Potential: The structural framework of pyrazoles has been linked to anticancer activities, with some derivatives showing inhibition of cancer cell proliferation .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to highlight its unique properties:
Case Studies and Research Findings
Several studies have reported on the biological activities of methyl-substituted pyrazoles. For instance:
- Antibacterial Efficacy: A study demonstrated that methyl-substituted pyrazoles significantly inhibited the growth of Staphylococcus aureus and Escherichia coli when used in combination with traditional antibiotics .
- Inflammation Models: In vivo models showed that administration of this compound reduced inflammation markers in induced arthritis models .
- Mechanistic Studies: Docking simulations have revealed that this compound binds effectively to COX enzymes, suggesting a potential mechanism for its anti-inflammatory effects .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-10-11(3)8(6)7(2)9(12)13-4/h5,7H,1-4H3 |
InChI Key |
DLASKGZCLCGVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C)C(=O)OC |
Origin of Product |
United States |
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